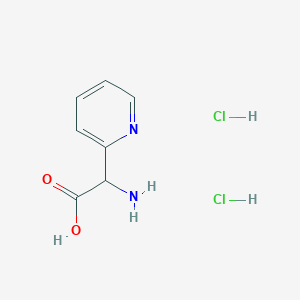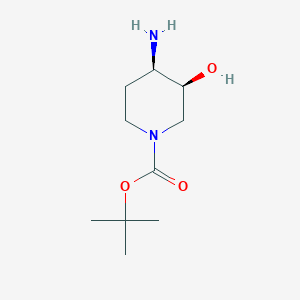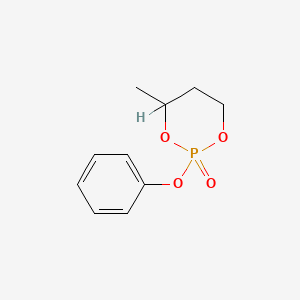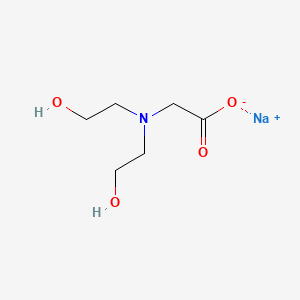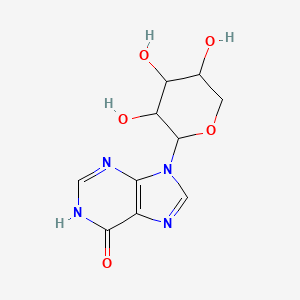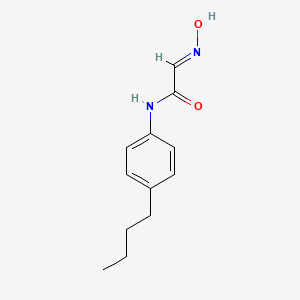
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a butyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-butylaniline with glyoxylic acid to form the corresponding glyoxylanilide. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the desired oxime.
-
Step 1: Formation of Glyoxylanilide
Reactants: 4-butylaniline, glyoxylic acid
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Product: Glyoxylanilide
-
Step 2: Oximation
Reactants: Glyoxylanilide, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium acetate in ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated or nitrated phenyl derivatives
科学的研究の応用
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
- (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the butyl group on the phenyl ring, which can influence its lipophilicity, steric properties, and overall reactivity. This can result in different biological activities and physical properties compared to its analogs with other substituents on the phenyl ring.
特性
IUPAC Name |
(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNPKUEJCKLX-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/new.no-structure.jpg)
